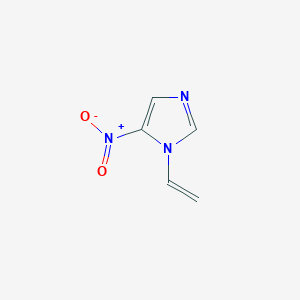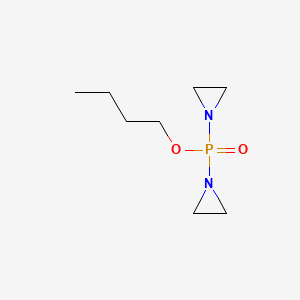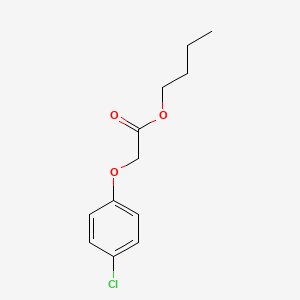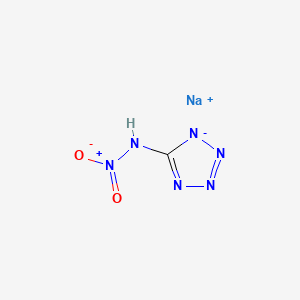
1-Ethenyl-5-nitroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-5-nitroimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-5-nitroimidazole typically involves the nitration of imidazole followed by the introduction of the ethenyl group. One common method is the nitration of imidazole using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole. The ethenyl group can then be introduced via a vinylation reaction using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenyl group can participate in hydrogenation reactions to form ethyl derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 5-amino-1-ethenylimidazole.
Reduction: Formation of 1-ethyl-5-nitroimidazole.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-5-nitroimidazole involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA and other vital molecules, leading to the antimicrobial effects observed with this compound .
Comparación Con Compuestos Similares
Metronidazole: A well-known 5-nitroimidazole used as an antimicrobial agent.
Tinidazole: Another 5-nitroimidazole with similar applications in treating infections.
Uniqueness: This structural difference can lead to variations in its chemical behavior and biological activity compared to other nitroimidazoles .
Propiedades
Número CAS |
508235-09-4 |
|---|---|
Fórmula molecular |
C5H5N3O2 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
1-ethenyl-5-nitroimidazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-4-6-3-5(7)8(9)10/h2-4H,1H2 |
Clave InChI |
GXIZJYGMSKBSJZ-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=NC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)

![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)







![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)


![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)
